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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression of soluble

recombinant endostatin in yeast systems, primarily focusing on Pichia pastoris. Endostatin, a

C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis and

holds significant promise as a therapeutic agent for cancer and other diseases characterized

by excessive blood vessel formation.[1][2] Yeast, particularly P. pastoris, offers a robust and

cost-effective platform for producing biologically active recombinant endostatin, providing an

endotoxin-free source of the protein suitable for preclinical and clinical research.[3][4]

Data Presentation: Quantitative Summary
The expression levels and purification yields of recombinant endostatin in Pichia pastoris can

vary depending on the expression strategy, cultivation method, and purification scheme. The

following table summarizes quantitative data from various studies to provide a comparative

overview.
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Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

production of soluble recombinant endostatin in Pichia pastoris.

Gene Cloning and Expression Vector Construction
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This protocol describes the cloning of the endostatin gene into a Pichia pastoris expression

vector, such as pPICZαA, which contains the alcohol oxidase 1 (AOX1) promoter for methanol-

inducible expression and the α-factor secretion signal for directing the protein to the culture

medium.

Materials:

Endostatin cDNA

pPICZαA vector

Restriction enzymes (e.g., XhoI and NotI)

T4 DNA Ligase

E. coli competent cells (e.g., DH5α)

LB agar plates with appropriate antibiotic (e.g., Zeocin™)

Plasmid purification kit

Protocol:

Amplify the endostatin coding sequence by PCR, incorporating restriction sites for XhoI and

NotI at the 5' and 3' ends, respectively.

Digest both the PCR product and the pPICZαA vector with XhoI and NotI.

Ligate the digested endostatin gene into the linearized pPICZαA vector using T4 DNA

Ligase.

Transform the ligation mixture into competent E. coli cells.

Plate the transformed cells on LB agar containing Zeocin™ and incubate overnight at 37°C.

Select resistant colonies and culture them to purify the recombinant plasmid.
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Verify the correct insertion of the endostatin gene by restriction digestion and DNA

sequencing.

Pichia pastoris Transformation and Screening
This protocol outlines the transformation of the expression vector into P. pastoris and the

subsequent screening for high-expressing clones.

Materials:

Recombinant pPICZαA-endostatin plasmid

P. pastoris host strain (e.g., GS115, SMD1168)

YPD medium

Sorbitol

Electroporator and cuvettes

YPD plates containing Zeocin™ (at varying concentrations for multi-copy selection)

BMGY and BMMY media

Protocol:

Linearize the recombinant plasmid with a suitable restriction enzyme (e.g., SacI) to facilitate

integration into the yeast genome.[3]

Prepare competent P. pastoris cells.

Transform the linearized plasmid into the competent cells by electroporation.

Plate the transformed cells on YPD plates containing Zeocin™ (e.g., 100 µg/mL) and

incubate at 30°C for 2-4 days.[3]

Select several Zeocin™-resistant colonies and screen for endostatin expression.

Inoculate individual colonies into BMGY medium and grow overnight at 30°C with shaking.
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To induce expression, centrifuge the cells, resuspend them in BMMY medium (containing

methanol), and incubate for 2-4 days at 30°C. Add methanol every 24 hours to maintain

induction.

Analyze the culture supernatant for endostatin expression by SDS-PAGE and Western blot.

Large-Scale Expression and Cultivation
This protocol describes the cultivation of high-expressing P. pastoris clones for large-scale

production of recombinant endostatin.

Materials:

High-expressing P. pastoris clone

Buffered Glycerol-complex Medium (BMGY)

Buffered Methanol-complex Medium (BMMY)

Large baffled shaker flasks or a fermenter

Protocol (Shake Flask):

Inoculate a starter culture of the selected clone in BMGY medium and grow at 30°C with

vigorous shaking (250 rpm) until the culture reaches an OD600 of 2-6.[3]

Use the starter culture to inoculate a larger volume of BMGY in baffled flasks and grow until

the OD600 reaches 16-20.[8]

Harvest the cells by centrifugation and resuspend the cell pellet in BMMY medium to induce

expression.

Continue incubation at 30°C with shaking for 2-4 days, adding methanol to a final

concentration of 0.5-1.0% every 24 hours.

Harvest the culture supernatant containing the secreted endostatin by centrifugation.[8]

Protocol (Fermenter):
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For higher yields, perform high-density fermentation in a bioreactor.

Follow a standard three-phase fermentation protocol for P. pastoris: a glycerol batch phase,

a glycerol fed-batch phase, and a methanol induction phase.

Monitor and control parameters such as pH, temperature, and dissolved oxygen throughout

the fermentation.

Harvest the culture supernatant for purification.

Purification of Recombinant Endostatin
This protocol details the purification of soluble recombinant endostatin from the yeast culture

supernatant using affinity chromatography.

Materials:

Culture supernatant containing recombinant endostatin

Heparin-agarose or Ni-NTA agarose resin

Chromatography column

Binding, wash, and elution buffers

Protocol (Heparin-Agarose Chromatography):

Clarify the culture supernatant by centrifugation and filtration.

Equilibrate a heparin-agarose column with binding buffer.

Load the supernatant onto the column.

Wash the column with wash buffer to remove unbound proteins.

Elute the bound endostatin using a step or linear gradient of increasing salt concentration

(e.g., NaCl).[3] Endostatin typically elutes at around 0.6 M NaCl.[3]

Collect fractions and analyze for the presence and purity of endostatin by SDS-PAGE.
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Pool the fractions containing pure endostatin and dialyze against a suitable buffer (e.g.,

PBS).

Protocol (Ni-NTA Chromatography for His-tagged Endostatin):

Equilibrate a Ni-NTA agarose column with binding buffer.

Load the clarified supernatant onto the column.

Wash the column with wash buffer containing a low concentration of imidazole.

Elute the His-tagged endostatin using an elution buffer with a higher concentration of

imidazole (e.g., 50-100 mM).[3][9]

Analyze fractions for purity by SDS-PAGE.

Pool pure fractions and dialyze.

Biological Activity Assay
This protocol describes an in vitro assay to confirm the biological activity of the purified

recombinant endostatin by measuring its ability to inhibit endothelial cell proliferation.

Materials:

Purified recombinant endostatin

Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

Cell culture medium and supplements

Basic fibroblast growth factor (bFGF)

Cell proliferation assay kit (e.g., MTT or BrdU)

96-well plates

Protocol:
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Seed endothelial cells in a 96-well plate and allow them to attach overnight.

Starve the cells in a low-serum medium for a few hours.

Treat the cells with varying concentrations of purified endostatin in the presence of a pro-

angiogenic factor like bFGF.[3]

Include appropriate controls (cells with no treatment, cells with bFGF only).

Incubate for 24-48 hours.

Assess cell proliferation using a suitable assay kit according to the manufacturer's

instructions.

Determine the concentration of endostatin that causes 50% inhibition of proliferation (IC50).

A typical IC50 for yeast-produced endostatin is in the range of 600-700 ng/ml.[3]
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Click to download full resolution via product page

Caption: Experimental workflow for producing soluble recombinant endostatin in Pichia

pastoris.
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Caption: Simplified overview of endostatin's anti-angiogenic signaling pathways.
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Caption: General overview of the protein secretion pathway in Pichia pastoris.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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